Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester
Description
The compound Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester (CAS: 53206-93-2) is a synthetic ester derivative with a complex structure. Its core consists of a phenoxyacetic acid backbone substituted with ethoxycarbonyl, isopropyl, and methyl groups at the 2-, 6-, and 3-positions of the aromatic ring, respectively. The acetic acid moiety is esterified with a 3-(dimethylamino)propyl group, introducing tertiary amine functionality.
For instance, similar esters exhibit moderate hydrophobicity and alkaline characteristics due to the dimethylamino group, which could influence bioavailability and metabolic stability .
Properties
CAS No. |
53251-82-4 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(dimethylamino)propoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H31NO5/c1-7-24-20(23)18-15(4)9-10-16(14(2)3)19(18)26-13-17(22)25-12-8-11-21(5)6/h9-10,14H,7-8,11-13H2,1-6H3 |
InChI Key |
RKBPFDSABQZWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCCN(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester typically involves esterification reactions. One common method is the reaction of acetic acid with an alcohol in the presence of an acid catalyst. The specific alcohol used in this synthesis is (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenol, which reacts with 3-(dimethylamino)propyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the ester produced.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on analog data; †Estimated by adding a CH2 unit to CAS 53206-76-1; ‡Calculated from molecular formula.
Functional Group Impact on Properties
Ester Chain Length and Amine Position
- The target compound’s 3-(dimethylamino)propyl ester provides a longer alkyl chain than the 2-(dimethylamino)ethyl ester in CAS 53206-76-1.
- Replacing dimethylamino with piperidino (CAS 53206-77-2) introduces a cyclic amine, which may enhance binding to specific receptors due to conformational rigidity .
Aromatic Ring Substituents
- Ethoxycarbonyl (target compound) vs. isopropoxycarbonyl (CAS 53206-76-1): The bulkier isopropoxy group in the latter may reduce enzymatic hydrolysis rates compared to ethoxy .
Biological Activity
Acetic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Among these, the compound Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 3-(dimethylamino)propyl ester is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C22H33NO5
- Molecular Weight : 389.51 g/mol
The structural features suggest that it may interact with biological systems in complex ways, particularly through its ester and amine functionalities.
Antimicrobial Activity
Research indicates that acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that acetic acid can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for acetic acid was found to be as low as 0.16% , effective against common burn wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Pathogen | MIC (%) | Biofilm Eradication |
|---|---|---|
| Staphylococcus aureus | 0.16 | Yes |
| Pseudomonas aeruginosa | 0.31 | Yes |
| Enterococcus faecalis | 0.31 | Yes |
This suggests that the compound may also exhibit similar antimicrobial properties due to its structural analogies with acetic acid.
Cytotoxicity and Antiproliferative Effects
The compound's potential as an antiproliferative agent has been explored in various studies. It has shown promising results against cancer cell lines, with cytotoxic effects attributed to its ability to induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to inhibit cell proliferation effectively .
A case study involving a related compound revealed that it exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against Jurkat cells, indicating a robust anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the ester group may facilitate membrane penetration, leading to cell lysis.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism, thereby impairing cell growth.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
